![molecular formula C19H22N4O4 B4508742 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B4508742.png)
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide
Overview
Description
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, a methoxyphenyl group, and a piperidine carboxamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazinone core. One common method involves the reaction of 3-(3-methoxyphenyl)hydrazine with ethyl acetoacetate under reflux conditions to form the pyridazinone ring. This intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the acetylated pyridazinone with piperidine-4-carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The carbonyl groups in the pyridazinone ring can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide: Similar in structure but may have different functional groups or substitutions.
3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl derivatives: Compounds with variations in the piperidine or carboxamide moieties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview
1-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide, with a molecular formula of C19H21N3O5 and a molecular weight of 371.4 g/mol, is a compound that has garnered attention for its potential biological activities. Its structure includes a piperidine ring, a pyridazinone moiety, and a methoxyphenyl group, which may contribute to its pharmacological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets, potentially modulating enzyme or receptor activity. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may influence cellular pathways related to apoptosis and cell cycle regulation.
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds similar to this compound. For instance, derivatives of piperidine-based triazolylacetamide have shown significant antifungal activity against Candida auris, with minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentration (MFC) values between 0.97 and 3.9 μg/mL . The mechanism involved disruption of the fungal plasma membrane and induction of apoptosis in fungal cells.
Antitumor Activity
Compounds with similar structural features have also been investigated for their antitumor properties. Research indicates that some piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest at the S-phase . This suggests that this compound may possess similar antitumor activity.
Case Studies
- Antifungal Study : A study synthesized six novel piperidine derivatives, including triazolylacetamides, which demonstrated potent antifungal activity against clinical isolates of C. auris. The study confirmed the compounds' ability to disrupt the fungal cell membrane and induce cell death through apoptotic pathways .
- Antitumor Research : Another investigation focused on the effects of piperidine derivatives on various cancer cell lines, revealing that these compounds could inhibit cell proliferation and induce apoptosis effectively. The findings suggest that modifications in the piperidine structure significantly affect biological activity, potentially enhancing therapeutic efficacy against tumors.
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H21N3O5 |
Molecular Weight | 371.4 g/mol |
CAS Number | 1246072-28-5 |
Antifungal MIC (against C. auris) | 0.24 - 0.97 μg/mL |
Antifungal MFC (against C. auris) | 0.97 - 3.9 μg/mL |
Properties
IUPAC Name |
1-[2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-27-15-4-2-3-14(11-15)16-5-6-17(24)23(21-16)12-18(25)22-9-7-13(8-10-22)19(20)26/h2-6,11,13H,7-10,12H2,1H3,(H2,20,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMSXMQETPSKPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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